3-Bromo-7-chloro-5-methoxy-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide 3-Bromo-7-chloro-5-methoxy-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide
Brand Name: Vulcanchem
CAS No.:
VCID: VC20697463
InChI: InChI=1S/C8H6BrClN2O3S/c1-15-5-2-4(10)3-6-7(5)11-8(9)12-16(6,13)14/h2-3H,1H3,(H,11,12)
SMILES:
Molecular Formula: C8H6BrClN2O3S
Molecular Weight: 325.57 g/mol

3-Bromo-7-chloro-5-methoxy-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide

CAS No.:

Cat. No.: VC20697463

Molecular Formula: C8H6BrClN2O3S

Molecular Weight: 325.57 g/mol

* For research use only. Not for human or veterinary use.

3-Bromo-7-chloro-5-methoxy-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide -

Specification

Molecular Formula C8H6BrClN2O3S
Molecular Weight 325.57 g/mol
IUPAC Name 3-bromo-7-chloro-5-methoxy-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide
Standard InChI InChI=1S/C8H6BrClN2O3S/c1-15-5-2-4(10)3-6-7(5)11-8(9)12-16(6,13)14/h2-3H,1H3,(H,11,12)
Standard InChI Key JJIGMMMRIPZXFK-UHFFFAOYSA-N
Canonical SMILES COC1=C2C(=CC(=C1)Cl)S(=O)(=O)N=C(N2)Br

Introduction

1. Introduction

3-Bromo-7-chloro-5-methoxy-4H-benzo[e]124thiadiazine 1,1-dioxide is a heterocyclic compound belonging to the family of thiadiazines. These compounds are characterized by a fused aromatic ring system containing sulfur (S), nitrogen (N), and oxygen (O) atoms. The specific substituents—bromo (Br), chloro (Cl), and methoxy (OCH₃)—on the benzothiadiazine ring contribute to its unique physicochemical properties and potential biological activities.

Molecular Formula

The molecular formula is C8H6BrClN2O3SC_8H_6BrClN_2O_3S.

Key Features

  • Aromaticity: The fused ring system provides stability and reactivity.

  • Electron-Withdrawing Groups: Bromine and chlorine enhance electrophilic properties.

  • Methoxy Group: Increases lipophilicity and may influence solubility.

3. Potential Synthesis

Although no direct synthesis method for this compound was found in the search results, related thiadiazine derivatives are typically synthesized through multi-step processes involving:

  • Cyclization Reactions: Formation of the thiadiazine core from precursors like hydrazines or thioamides.

  • Halogenation: Introduction of bromine and chlorine atoms via electrophilic substitution reactions.

  • Methoxylation: Addition of the methoxy group using methylating agents such as dimethyl sulfate or methyl iodide.

Example Synthetic Route

A plausible synthetic pathway might involve:

  • Starting with a chlorinated benzothiadiazine precursor.

  • Introducing bromine via bromination reactions using bromine or N-bromosuccinimide (NBS).

  • Adding the methoxy group through nucleophilic substitution.

Spectroscopic Features

Compounds like this can be characterized using:

  • NMR Spectroscopy: Proton (1H^1H) and carbon (13C^{13}C) signals will reflect the aromatic environment and substituents.

  • Mass Spectrometry (MS): Molecular ion peak at m/z=329m/z = 329.

  • Infrared (IR) Spectroscopy: Peaks corresponding to S=O stretches (~1050–1200 cm1^{-1}).

5. Applications

While specific applications for this compound are not available, similar thiadiazine derivatives have been explored for:

  • Pharmaceuticals:

    • Antibacterial or antifungal agents due to their sulfur-nitrogen heterocyclic framework.

    • Potential inhibitors of enzymes or receptors due to their electron-rich aromatic systems.

  • Agriculture:

    • Pesticides or fungicides targeting specific pests or pathogens.

  • Material Science:

    • Precursors for advanced materials with sulfur-containing heterocycles.

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